molecular formula C7H10N2O2 B079590 1,3,6-Trimethyluracil CAS No. 13509-52-9

1,3,6-Trimethyluracil

Cat. No. B079590
CAS RN: 13509-52-9
M. Wt: 154.17 g/mol
InChI Key: GRDXZRWCQWDLPG-UHFFFAOYSA-N
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Patent
US08609661B2

Procedure details

(See, e.g., Azas et al., Farmaco. 58:1263-1270 (2003)). Dimethylsulfate (106 g, 80 ml, 844 mmol) was added dropwise to a solution of 2,4-dihydroxy-6-methylpyrimidine (30 g, 238 mmol) in 280 mL of 4 N NaOH at 40° C. After stirring for 4 h at 40° C., the reaction mixture was neutralized with careful addition of acetic acid and extracted 3 times with 100 mL of ethyl acetate. Combined organics were dried over MgSO4 and concentrated in vacuo to yield a white solid. Recrystallization from ethanol yielded 2 (15.8 g, 43%): mp 113-114° C.; 1H NMR (DMSO-d6): δ 5.58 (s, 1H), 3.26 (s, 3H), 3.09 (s, 3H,), 2.19 (s, 3H,); MS (ES+) (m/z): [M+1]+ calculated for C7H11N2O2, 155.17. found 155.93. This compound matched the analytical data as reported (see, e.g., Azas et al., Farmaco. 58:1263-1270 (2003)).
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
280 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
43%

Identifiers

REACTION_CXSMILES
COS([O:6][CH3:7])(=O)=O.O[C:9]1[N:14]=[C:13]([OH:15])[CH:12]=[C:11]([CH3:16])[N:10]=1.[C:17](O)(=O)C>[OH-].[Na+]>[CH3:17][N:10]1[C:11]([CH3:16])=[CH:12][C:13](=[O:15])[N:14]([CH3:9])[C:7]1=[O:6] |f:3.4|

Inputs

Step One
Name
Quantity
80 mL
Type
reactant
Smiles
COS(=O)(=O)OC
Name
Quantity
30 g
Type
reactant
Smiles
OC1=NC(=CC(=N1)O)C
Name
Quantity
280 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
After stirring for 4 h at 40° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted 3 times with 100 mL of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combined organics were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield a white solid
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethanol

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CN1C(N(C(C=C1C)=O)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 15.8 g
YIELD: PERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.